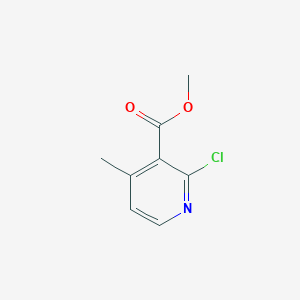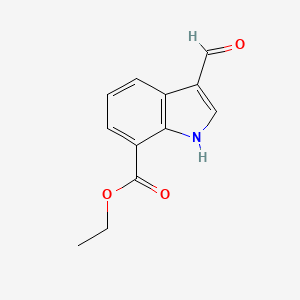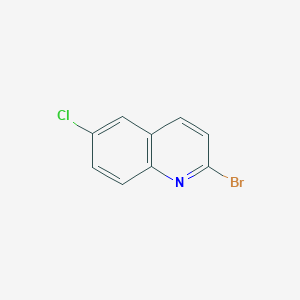![molecular formula C13H13Cl2N B1356800 [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-42-1](/img/structure/B1356800.png)
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride is a chemical compound with the molecular formula C13H12ClN·HCl and a molecular weight of 254.16 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research and other biochemical studies .
Métodos De Preparación
The synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with benzylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
The reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: Although not used therapeutically, it serves as a model compound in the development of new pharmaceuticals. Researchers study its interactions with biological targets to design more effective drugs.
Mecanismo De Acción
The mechanism of action of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in proteomics research, it may interact with proteins to elucidate their structure and function .
Comparación Con Compuestos Similares
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride can be compared with other similar compounds such as:
[4-(2-Bromophenyl)phenyl]methylamine hydrochloride: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
[4-(2-Fluorophenyl)phenyl]methylamine hydrochloride: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
[4-(2-Methylphenyl)phenyl]methylamine hydrochloride: The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and interactions with biological targets.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility and importance of this compound in research .
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRCECNVGEABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














